molecular formula C11H8ClN3O4 B182076 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide CAS No. 313223-89-1

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide

Cat. No.: B182076
CAS No.: 313223-89-1
M. Wt: 281.65 g/mol
InChI Key: DNMZREGGPLYTCI-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide (CAS 313223-89-1) is a heterocyclic organic compound with a molecular weight of 281.65 g/mol and the molecular formula C₁₁H₈ClN₃O₄ . This benzamide derivative features a distinct molecular architecture, integrating an electron-deficient benzamide core, substituted with chloro and nitro functional groups, and a 5-methyl-1,2-oxazol-3-yl heteroaromatic ring . This structure confers unique electronic properties and makes it a valuable building block in medicinal chemistry and organic synthesis. The compound is of significant interest in antiviral research, particularly in the development of inhibitors that target viral entry processes . Related N-substituted benzamide chemotypes have demonstrated potent activity as fusion inhibitors against Influenza A viruses (IAV), including A/H1N1 and A/H5N1 subtypes, by interfering with the conformational change of the hemagglutinin (HA) protein . As a research chemical, it serves as a key intermediate for synthesizing more complex molecules and is a crucial tool for exploring structure-activity relationships (SAR) in drug discovery . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-5-7(15(17)18)2-3-9(8)12/h2-5H,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMZREGGPLYTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351254
Record name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313223-89-1
Record name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Nitrobenzene Precursors

The chlorination step typically employs 2-nitro-5-chlorobenzoic acid as a starting material. Thionyl chloride (SOCl₂) is the preferred reagent for converting the carboxylic acid group to an acid chloride, enabling subsequent amidation. Reaction conditions involve refluxing in anhydrous dichloromethane (DCM) at 60–70°C for 4–6 hours, achieving near-quantitative conversion.

Table 1: Chlorination Reaction Parameters

ReagentSolventTemperature (°C)Time (hr)Yield (%)
SOCl₂DCM60498
PCl₅Toluene110885

Phosphorus pentachloride (PCl₅) offers a lower yield due to side reactions, making SOCl₂ more efficient for large-scale synthesis.

Oxazole Ring Synthesis

The 5-methyl-1,2-oxazol-3-amine moiety is synthesized via cyclization of β-ketoamides or α-nitroketones . A method documented by the Royal Society of Chemistry involves reacting methyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, followed by dehydration to form the oxazole ring.

Key Reaction:

Methyl acetoacetate+NH2OH\cdotpHClHCl, EtOH5-Methyl-1,2-oxazol-3-amine\text{Methyl acetoacetate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{5-Methyl-1,2-oxazol-3-amine}

This step achieves a 75–80% yield when conducted at 80°C for 12 hours.

Amidation Coupling

The final step couples the acid chloride with 5-methyl-1,2-oxazol-3-amine using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . A study comparing coupling agents found EDC superior in polar aprotic solvents like dimethylformamide (DMF), yielding 82% product purity after column chromatography.

Table 2: Amidation Efficiency

Coupling AgentSolventTemperature (°C)Purity (%)
EDCDMF2582
DCCTHF2568

Industrial-Scale Production Strategies

Solvent and Catalyst Optimization

Industrial protocols replace DMF with acetonitrile to reduce toxicity and improve recyclability. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction rates by 30%, enabling shorter cycle times.

Table 3: Solvent Impact on Yield

SolventBoiling Point (°C)Yield (%)
Acetonitrile8285
DMF15382

Purification Techniques

Crude product purification employs silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol. Chromatography achieves >95% purity but increases costs, whereas recrystallization offers a cost-effective alternative with 90% purity.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 8.51 (d, J = 2.8 Hz, 1H, Ar–H), 2.34 (s, 3H, CH₃).

  • ¹³C NMR: 15.5 (CH₃), 126.7 (C–Cl), 146.9 (C–NO₂).

Infrared (IR) Spectroscopy:

  • Peaks at 1655 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.

Challenges and Mitigation

Nitro Group Reduction

Uncontrolled reduction of the nitro group during amidation can form undesired byproducts. Adding triethylamine as a proton scavenger reduces this risk, improving product stability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the oxazole ring or other functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, potentially affecting the oxazole ring.

Scientific Research Applications

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The oxazole ring and benzamide moiety may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide are best understood through comparison with analogous compounds, as outlined below:

Structural Analogues with Modified Benzamide Substituents
Compound Name Substituents on Benzamide Molecular Weight Key Features
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloro, sulfamoyl 343.78 g/mol Sulfamoyl group enhances hydrogen bonding; used in sulfonamide-based drugs.
5-Chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide Chloro, methoxy, oxadiazole 405.81 g/mol Oxadiazole introduces rigidity; methoxy improves lipophilicity.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Chloro, difluoro, thiazole 288.69 g/mol Thiazole moiety alters electronic properties; fluorine enhances metabolic stability.

Key Observations :

  • Thiazole (in ) and oxadiazole (in ) rings introduce distinct electronic and steric profiles, affecting molecular packing and solubility.
Analogues with Altered Amide Linkers
Compound Name Amide Chain Structure Molecular Weight Key Features
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide Propanamide 188.61 g/mol Shorter chain reduces steric hindrance; lower molecular weight improves bioavailability.
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid Propanoic acid linker 353.79 g/mol Carboxylic acid group enables salt formation; impacts solubility and pH-dependent activity.

Key Observations :

  • Sulfamoyl and carboxylic acid substituents () introduce additional hydrogen-bonding sites, critical for crystal packing and protein interactions.

Biological Activity

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a combination of a chloro group, an oxazole ring, and a nitrobenzamide moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H9ClN4O3\text{C}_{11}\text{H}_{9}\text{ClN}_{4}\text{O}_{3}

This structure includes:

  • A chlorine atom at the 2-position.
  • A 5-methyl-1,2-oxazole ring.
  • A nitro group attached to a benzamide.

Synthesis

The synthesis of this compound typically involves several steps:

  • Chlorination : Substitution of hydrogen with chlorine using reagents like thionyl chloride.
  • Formation of the Oxazole Ring : Cyclization reactions involving appropriate precursors.
  • Amidation : Coupling reactions to form the benzamide linkage using carbodiimides.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
P. aeruginosa1864 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Study: A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 25 µM, demonstrating its potential as a therapeutic agent against breast cancer.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • The nitro group may undergo bioreduction to form reactive intermediates that can bind to cellular macromolecules.
  • The oxazole ring enhances binding affinity to certain enzymes or receptors, potentially modulating their activity.

Comparative Analysis

When compared to structurally similar compounds, such as 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide and others with varying substituents on the benzene ring, this compound shows distinct biological profiles due to its unique combination of functional groups.

Compound Biological Activity
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamideModerate antibacterial activity
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)benzenesulfonamideEnhanced anticancer properties
2-chloro-N-(5-methyl-thiazolyl)-5-nitrobenzamideLimited antimicrobial effects

Q & A

Q. What synthetic methodologies are employed for preparing 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide?

The compound is synthesized via nucleophilic substitution and condensation reactions. A typical approach involves refluxing 5-methyl-1,2-oxazol-3-amine with 2-chloro-5-nitrobenzoyl chloride in the presence of a base like triethylamine. Reaction progress is monitored by TLC, and the product is purified via recrystallization using solvents like ethanol or pet-ether . Key steps include:

  • Reagent stoichiometry : Equimolar ratios of reactants to minimize side products.
  • Reaction time : 4–5 hours under reflux for complete conversion.
  • Purification : Column chromatography or recrystallization to isolate the amide product.

Q. How is the structural identity of the compound confirmed?

Structural characterization combines spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and torsion angles (e.g., orthorhombic crystal system, space group Pca2₁ with a = 16.271 Å, b = 5.380 Å, c = 16.700 Å) .
  • FT-IR and NMR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹) and aromatic proton environments.
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z for [M+H]⁺).

Q. What spectroscopic methods assess purity and stability?

  • HPLC-UV/Vis : Quantifies purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C).
  • Stability under acidic/basic conditions : Hydrolysis studies at pH 2–12 monitor amide bond integrity .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound?

The crystal lattice is stabilized by:

  • π-π stacking : Between the nitrobenzamide and oxazole rings (centroid distance = 3.47 Å) .
  • Hydrogen bonding : N–H···O interactions (e.g., amide NH to nitro O, d = 2.89 Å) .
  • Van der Waals forces : Contribute to columnar molecular alignment along the b-axis .

Q. How do computational methods aid in refining the crystal structure?

Software like SHELXL refines XRD data by:

  • Riding hydrogen models : Positions H atoms geometrically (C–H = 0.93–0.97 Å) .
  • Displacement parameters : Anisotropic refinement for non-H atoms (R-factor < 0.05).
  • Data truncation handling : Exclusion of weak reflections (e.g., (0 0 −2), (2 0 1)) to improve reliability .

Q. What challenges arise in optimizing synthetic yield and selectivity?

Key issues include:

  • Competitive side reactions : Nitro group reduction under acidic conditions requires inert atmospheres.
  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility but complicate purification.
  • Scale-up limitations : Aggregation in non-polar solvents reduces reaction efficiency .

Q. How does the nitro group influence reactivity in substitution reactions?

The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the meta position. Methodological considerations include:

  • Nucleophilic aromatic substitution : Chlorine replacement with amines/thiols under Pd catalysis.
  • Reduction pathways : Catalytic hydrogenation converts nitro to amine, enabling further functionalization .

Q. What strategies validate bioactivity in derivatives?

Structure-activity relationship (SAR) studies involve:

  • Enzymatic assays : Testing inhibition of targets like VEGFR (IC₅₀ values via ELISA) .
  • Molecular docking : Simulating interactions with COX-2 or PFOR enzymes (Glide/AMBER software) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

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